Apatinib-d8

LC-MS/MS Bioanalysis Method Validation

Apatinib-d8 (CAS 2468771-43-7 free base; 2468771-44-8 hydrochloride) is a stable isotope-labeled analog of the oral VEGFR2 tyrosine kinase inhibitor apatinib (YN968D1). The compound incorporates eight deuterium atoms at the cyclopentyl ring positions, resulting in a molecular mass increase of +8 Da (M.W.

Molecular Formula C24H23N5O
Molecular Weight 405.5 g/mol
Cat. No. B10827594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApatinib-d8
Molecular FormulaC24H23N5O
Molecular Weight405.5 g/mol
Structural Identifiers
SMILESC1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4
InChIInChI=1S/C24H23N5O/c25-17-24(11-1-2-12-24)19-5-7-20(8-6-19)29-23(30)21-4-3-13-27-22(21)28-16-18-9-14-26-15-10-18/h3-10,13-15H,1-2,11-12,16H2,(H,27,28)(H,29,30)/i1D2,2D2,11D2,12D2
InChIKeyWPEWQEMJFLWMLV-MMBGVTJSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Apatinib-d8: A Validated Deuterated Internal Standard for Precision Quantification of VEGFR2 Inhibitor Apatinib in Bioanalytical LC-MS/MS Workflows


Apatinib-d8 (CAS 2468771-43-7 free base; 2468771-44-8 hydrochloride) is a stable isotope-labeled analog of the oral VEGFR2 tyrosine kinase inhibitor apatinib (YN968D1) [1]. The compound incorporates eight deuterium atoms at the cyclopentyl ring positions, resulting in a molecular mass increase of +8 Da (M.W. 405.5 for free base) relative to unlabeled apatinib (M.W. 397.48) . This isotopic modification preserves the parent molecule's pharmacological profile, including selective VEGFR2 inhibition (IC50 = 1 nM) and lack of activity against EGFR, HER2, or FGFR1 (IC50 > 10 µM), while enabling unambiguous mass spectrometric differentiation [2]. Apatinib-d8 is supplied with comprehensive characterization data (HPLC purity ≥98%, NMR, MS) and is intended exclusively as an internal standard (IS) for the accurate quantification of apatinib in biological matrices via LC-MS/MS or GC-MS methodologies [3].

Why Apatinib-d8 Cannot Be Substituted with Non-Deuterated or Structurally Dissimilar Internal Standards for Regulated Bioanalysis


Generic substitution with non-isotopic internal standards (e.g., carbamazepine, vatalanib, imatinib) introduces quantifiable assay bias that compromises data integrity in regulated pharmacokinetic studies and therapeutic drug monitoring [1]. Structurally dissimilar IS compounds exhibit differential extraction recovery, ionization response, and matrix effect susceptibility relative to the apatinib analyte, leading to accuracy deviations that can exceed the ±15% (±20% at LLOQ) acceptance criteria mandated by FDA and EMA bioanalytical method validation guidelines [2]. Published LC-MS/MS methods for apatinib using non-deuterated IS report intra-assay precision up to 11.3% and inter-assay precision up to 13.8%, with accuracy ranging from −5.8% to 3.3% [3]. In contrast, stable isotope-labeled IS such as Apatinib-d8 co-elute with the analyte and experience near-identical matrix effects, ionization efficiency, and extraction behavior, thereby reducing quantitative variability and improving assay robustness . The specific +8 Da mass shift of Apatinib-d8 provides unambiguous MS/MS differentiation from the parent analyte without isotopic peak overlap, a critical requirement for methods quantifying apatinib in the presence of its four major circulating metabolites .

Product-Specific Quantitative Differentiation Evidence for Apatinib-d8 as a Bioanalytical Internal Standard


Mass Spectrometric Discrimination: +8 Da Mass Shift Enables Unambiguous Analyte-IS Differentiation with Zero Isotopic Overlap

Apatinib-d8 incorporates eight deuterium atoms (deuteration at all cyclopentyl ring positions), yielding a molecular weight of 405.5 g/mol (free base) compared to 397.48 g/mol for unlabeled apatinib . This +8 Da mass differential exceeds the minimum recommended threshold of ≥3 mass units for small-molecule (<1000 Da) LC-MS/MS internal standards to prevent isotopic spectral overlap . Published methods for apatinib metabolites using deuterated internal standards demonstrate that ≥4 Da mass differences (e.g., apatinib-d4 metabolite standards) provide adequate separation, confirming the +8 Da shift of Apatinib-d8 provides superior signal resolution . The theoretical isotopic contribution of unlabeled apatinib (M+8 natural abundance <0.01%) ensures no cross-interference between analyte and IS channels in multiple reaction monitoring (MRM) mode .

LC-MS/MS Bioanalysis Method Validation Stable Isotope Labeling

Co-Elution Behavior: Deuterated IS Matches Analyte Retention Time for Optimal Matrix Effect Compensation vs. Non-Isotopic IS

Apatinib-d8, as a stable isotope-labeled (SIL) analog, is expected to exhibit near-identical chromatographic retention time (RT) and electrospray ionization (ESI) behavior to unlabeled apatinib, a fundamental property of SIL internal standards [1]. In contrast, structurally dissimilar IS compounds (e.g., carbamazepine, vatalanib, imatinib) employed in published apatinib methods exhibit different RTs and differential susceptibility to ion suppression/enhancement from co-eluting matrix components [2]. A systematic LC-ESI-MS/MS study of deuterated versus 13C/15N-labeled IS demonstrated that deuterated IS generated negatively biased urinary results of −38.4% relative to 13C6-labeled IS due to unequal ion suppression, with concentrations 59.2% lower on average [3]. While this study highlights deuterium-specific limitations in certain applications, it reinforces the critical principle that IS-analyte co-elution is essential for matrix effect compensation—a criterion Apatinib-d8 meets relative to apatinib [4].

Matrix Effect Ion Suppression LC-ESI-MS/MS Bioanalytical Method Validation

Extraction Recovery Equivalence: SIL IS Mirrors Analyte Recovery Across Sample Preparation Workflows

Stable isotope-labeled internal standards exhibit extraction recovery profiles nearly identical to their unlabeled analyte counterparts during sample preparation procedures including protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) [1]. This property is critical because differential recovery between analyte and IS introduces systematic bias that cannot be corrected post-acquisition. Published UPLC-MS/MS methods for apatinib in rat plasma using non-isotopic IS (carbamazepine) reported recoveries >80% for both apatinib and IS [2]. A validated UPLC-MS/MS method for simultaneous quantification of sorafenib, lenvatinib, and apatinib in human plasma using deuterated IS (sorafenib-d3, lenvatinib-d4) achieved extraction recoveries of 90.5–99.4%, demonstrating the superior performance achievable with SIL IS methodology [3]. Apatinib-d8, as a SIL IS, is predicted to deliver comparable high recovery and low variability across extraction workflows .

Sample Preparation Extraction Recovery Protein Precipitation SIL Internal Standard

Regulatory-Ready Characterization: GMP-Compliant Documentation Supports ANDA/DMF Submissions and Method Transfer

Apatinib-d8 is supplied with comprehensive characterization data compliant with regulatory guidelines including HPLC purity certification (≥98% or ≥99% deuterated forms d1-d8), NMR structural confirmation, MS spectral data, and lot-specific Certificates of Analysis (COA) . The product is positioned for analytical method development, method validation (AMV), quality control (QC) applications for Abbreviated New Drug Applications (ANDA), and commercial production support with traceability to pharmacopeial standards (USP or EP) upon request [1]. In contrast, non-certified or research-grade internal standards lack the documentation rigor required for regulatory submissions, creating compliance barriers and potential review delays . Stable isotope-labeled standards with full characterization are explicitly preferred for improving bioassay efficiency and quantification method accuracy in regulated environments [2].

ANDA DMF Method Validation Quality Control Regulatory Compliance

Optimal Application Scenarios for Apatinib-d8 in Bioanalytical, Pharmacokinetic, and Regulated Development Workflows


Regulated Bioanalytical Method Development and Validation for Apatinib in Plasma/Serum

Apatinib-d8 is the preferred internal standard for developing and validating LC-MS/MS methods intended for regulatory submission (e.g., ANDA, NDA, DMF). Its +8 Da mass shift ensures unambiguous MRM channel separation , while its co-elution with apatinib provides optimal matrix effect compensation as recommended by FDA bioanalytical guidance [1]. The supplied characterization data (COA, NMR, MS, HPLC purity ≥98%) meets the documentation standards required for method validation reports and regulatory inspection readiness [2].

Clinical Pharmacokinetic Studies Requiring Simultaneous Quantification of Apatinib and Its Major Metabolites

Apatinib undergoes extensive metabolism to four major circulating species: cis-3-hydroxy-apatinib (M1-1), trans-3-hydroxy-apatinib (M1-2), apatinib-25-N-oxide (M1-6), and cis-3-hydroxy-apatinib-O-glucuronide (M9-2) . Accurate quantification of parent drug in this complex metabolite background requires an IS that experiences identical chromatographic and ionization conditions—criteria Apatinib-d8 satisfies as a SIL analog [1]. Published methods using SIL IS for structurally similar TKIs (sorafenib, lenvatinib) demonstrate the feasibility of multiplexed assays with extraction recoveries exceeding 90% [2].

Therapeutic Drug Monitoring (TDM) for Personalized Dosing of Apatinib in Oncology Patients

Apatinib exhibits significant inter-patient pharmacokinetic variability, making TDM essential for optimizing efficacy while minimizing toxicity. UPLC-MS/MS methods employing deuterated IS for related TKIs (sorafenib-d3, lenvatinib-d4) have been validated for clinical TDM applications with precision suitable for routine monitoring . Apatinib-d8 enables laboratories to establish robust, high-throughput TDM assays that correct for inter-sample matrix variability encountered in clinical oncology populations [1].

Quality Control Release Testing and Stability Studies for Apatinib Drug Product

In pharmaceutical QC laboratories supporting ANDA filings or commercial manufacturing, Apatinib-d8 serves as a reference standard for method development, AMV, and QC batch release applications . The compound's regulatory-compliant characterization package and traceability to USP/EP standards (upon request) support method transfer to contract manufacturing organizations (CMOs) and provide defensible audit documentation for FDA inspections [1].

Technical Documentation Hub

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